molecular formula C14H19NO3 B13817380 N-cyclopentyl-3,5-dimethoxybenzamide CAS No. 349108-60-7

N-cyclopentyl-3,5-dimethoxybenzamide

Cat. No.: B13817380
CAS No.: 349108-60-7
M. Wt: 249.30 g/mol
InChI Key: RUZYHDWVXNPRPA-UHFFFAOYSA-N
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Description

N-cyclopentyl-3,5-dimethoxybenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and two methoxy groups at the 3 and 5 positions on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with cyclopentylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 3,5-dimethoxybenzoic acid derivatives.

    Reduction: Formation of N-cyclopentyl-3,5-dimethoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-3,5-dimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopentyl-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-3,4-dimethoxybenzamide
  • N-cyclopentyl-3,5-difluorobenzamide
  • N-cyclopentyl-2,5-dimethylbenzamide

Uniqueness

N-cyclopentyl-3,5-dimethoxybenzamide is unique due to the presence of both cyclopentyl and methoxy groups, which confer specific chemical and biological properties. The methoxy groups can influence the compound’s reactivity and solubility, while the cyclopentyl group can affect its binding affinity to molecular targets.

Properties

CAS No.

349108-60-7

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

N-cyclopentyl-3,5-dimethoxybenzamide

InChI

InChI=1S/C14H19NO3/c1-17-12-7-10(8-13(9-12)18-2)14(16)15-11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3,(H,15,16)

InChI Key

RUZYHDWVXNPRPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2CCCC2)OC

Origin of Product

United States

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